N-[3-(acetylamino)phenyl]-2-[6-(benzyloxy)-1H-indol-1-yl]acetamide
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Overview
Description
N-[3-(acetylamino)phenyl]-2-[6-(benzyloxy)-1H-indol-1-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an indole ring and an acetylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]-2-[6-(benzyloxy)-1H-indol-1-yl]acetamide typically involves multi-step organic reactions. One common method involves the condensation of 1H-indole-3-carbaldehyde with 2-chloroacetamide derivatives. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product through techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[3-(acetylamino)phenyl]-2-[6-(benzyloxy)-1H-indol-1-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the indole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
N-[3-(acetylamino)phenyl]-2-[6-(benzyloxy)-1H-indol-1-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[3-(acetylamino)phenyl]-2-[6-(benzyloxy)-1H-indol-1-yl]acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and triggering specific biological pathways .
Comparison with Similar Compounds
Similar Compounds
N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide: Known for its antioxidant properties.
N-[2-(1H-indol-3-yl)acetyl]arylsulfonohydrazides: Evaluated for their antibacterial and enzyme inhibitory activities.
Uniqueness
N-[3-(acetylamino)phenyl]-2-[6-(benzyloxy)-1H-indol-1-yl]acetamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its indole ring and acetylamino group make it particularly versatile for various applications .
Properties
Molecular Formula |
C25H23N3O3 |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-2-(6-phenylmethoxyindol-1-yl)acetamide |
InChI |
InChI=1S/C25H23N3O3/c1-18(29)26-21-8-5-9-22(14-21)27-25(30)16-28-13-12-20-10-11-23(15-24(20)28)31-17-19-6-3-2-4-7-19/h2-15H,16-17H2,1H3,(H,26,29)(H,27,30) |
InChI Key |
CCNRWUXHLRKVJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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